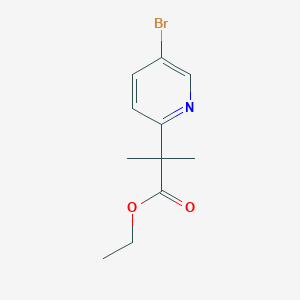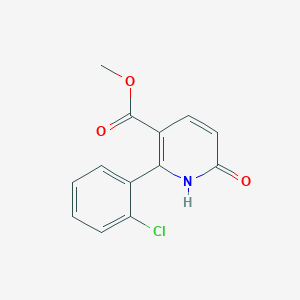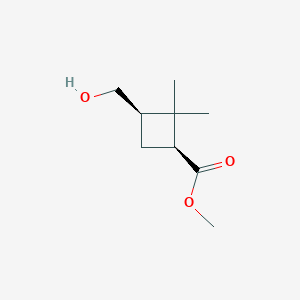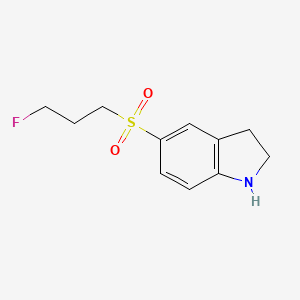
tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, an aminomethyl group, and a chlorophenyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Addition of the tert-Butyl Group: The tert-butyl group is typically introduced via a tert-butyl esterification reaction using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or reduce the pyrrolidine ring to a more saturated structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Imines, nitriles
Reduction: Phenyl derivatives, saturated pyrrolidine derivatives
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to bind to specific active sites on enzymes, making it useful in biochemical assays and drug discovery.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural properties make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for use in the synthesis of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites on enzymes, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3S,4S)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate
- tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-fluorophenyl)pyrrolidine-1-carboxylate
- tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-bromophenyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups. The presence of the chlorophenyl group imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H23ClN2O2 |
|---|---|
Peso molecular |
310.82 g/mol |
Nombre IUPAC |
tert-butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-9-12(8-18)14(10-19)11-4-6-13(17)7-5-11/h4-7,12,14H,8-10,18H2,1-3H3/t12-,14+/m0/s1 |
Clave InChI |
QBULTDBMDQQNLZ-GXTWGEPZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C2=CC=C(C=C2)Cl)CN |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=C(C=C2)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)



![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)




